3-(Chloromethyl)-5-methoxy-2-methylpyridine
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Overview
Description
3-(Chloromethyl)-5-methoxy-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N. This particular compound features a chloromethyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the pyridine ring. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-methoxy-2-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 5-methoxy-2-methylpyridine. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of phase-transfer catalysts and microwave irradiation can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or sodium methoxide under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution: Products include azido, thiocyano, and methoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
3-(Chloromethyl)-5-methoxy-2-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-methoxypyridine
- 3-(Chloromethyl)-2-methylpyridine
- 5-Methoxy-2-methylpyridine
Uniqueness
3-(Chloromethyl)-5-methoxy-2-methylpyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloromethyl and a methoxy group on the pyridine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methoxy-2-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-7(4-9)3-8(11-2)5-10-6/h3,5H,4H2,1-2H3 |
InChI Key |
ZCXHNASPSOQNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)CCl |
Origin of Product |
United States |
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